3-(4-Fluorophenyl)cyclobutan-1-amine
CAS No.: 1462381-60-7
Cat. No.: VC8241915
Molecular Formula: C10H12FN
Molecular Weight: 165.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1462381-60-7 |
|---|---|
| Molecular Formula | C10H12FN |
| Molecular Weight | 165.21 |
| IUPAC Name | 3-(4-fluorophenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 |
| Standard InChI Key | CFLMANZBPHTXSM-UHFFFAOYSA-N |
| SMILES | C1C(CC1N)C2=CC=C(C=C2)F |
| Canonical SMILES | C1C(CC1N)C2=CC=C(C=C2)F |
Introduction
3-(4-Fluorophenyl)cyclobutan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring bonded to a 4-fluorophenyl group and an amine functional group. Its molecular formula is C10H12FN, and it has a molecular weight of approximately 165.21 g/mol . The presence of the fluorine atom in the phenyl ring enhances the compound's stability and reactivity, making it of interest in various chemical and biological applications.
Synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine
The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine typically involves the reaction of 4-fluorophenylacetonitrile with cyclobutanone in the presence of reducing agents. Common solvents for this reaction include ethanol or methanol, and it is often conducted under reflux conditions to facilitate cyclization. In industrial settings, optimized methods may be employed to enhance yield and purity, often utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Biological Activity
The biological activity of 3-(4-Fluorophenyl)cyclobutan-1-amine has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, particularly in the context of tyrosinase inhibition. This is relevant for conditions related to melanin production and neurodegenerative diseases like Parkinson's disease. The compound's unique structure may enhance its interaction with biological targets, leading to significant pharmacological effects.
Related Compounds
Several compounds share structural similarities with 3-(4-Fluorophenyl)cyclobutan-1-amine:
| Compound Name | Structural Features |
|---|---|
| 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine | Contains a chloro substituent on the phenyl ring |
| 3-(4-Chlorophenyl)cyclobutan-1-amine | Contains a chlorine substituent instead of fluorine |
| 3-(4-Methylphenyl)cyclobutan-1-amine | Contains a methyl substituent on the phenyl ring |
These compounds can provide insights into how different substituents affect the biological and chemical properties of the parent compound.
Safety and Hazards
The hydrochloride form of 3-(4-Fluorophenyl)cyclobutan-1-amine, with a molecular formula of C10H13ClFN and a molecular weight of 201.67 g/mol, is noted for its potential hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation . Handling this compound requires appropriate safety measures to mitigate these risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume